Bis[(isocyanatomethyl)sulfanyl]methane
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Overview
Description
Bis[(isocyanatomethyl)sulfanyl]methane is an organosulfur compound with the molecular formula C5H6N2O2S2. It contains two isocyanate groups and two sulfur atoms, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(isocyanatomethyl)sulfanyl]methane typically involves the reaction of methane with sulfuryl chloride in a radical reaction. Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene . These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Bis[(isocyanatomethyl)sulfanyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, amines, ureas, and carbamates. These products have various applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
Bis[(isocyanatomethyl)sulfanyl]methane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups
Mechanism of Action
The mechanism of action of Bis[(isocyanatomethyl)sulfanyl]methane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines and alcohols to form stable products like ureas and carbamates. The sulfur atoms in the compound also play a role in its reactivity, allowing for the formation of sulfonyl derivatives under oxidative conditions .
Comparison with Similar Compounds
Similar Compounds
Methylsulfonylmethane (MSM): An organosulfur compound with similar sulfur-containing functional groups.
Dimethyl sulfone (DMSO2): Another sulfur-containing compound with similar chemical properties.
Uniqueness
Bis[(isocyanatomethyl)sulfanyl]methane is unique due to its dual isocyanate groups, which provide high reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from materials science to pharmaceuticals .
Properties
CAS No. |
149683-01-2 |
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Molecular Formula |
C5H6N2O2S2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
isocyanato(isocyanatomethylsulfanylmethylsulfanyl)methane |
InChI |
InChI=1S/C5H6N2O2S2/c8-1-6-3-10-5-11-4-7-2-9/h3-5H2 |
InChI Key |
ZHWJTCDUSSCFOZ-UHFFFAOYSA-N |
Canonical SMILES |
C(N=C=O)SCSCN=C=O |
Origin of Product |
United States |
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